molecular formula C8H11NO3 B13972957 Methyl 4-ethyl-2-methyloxazole-5-carboxylate

Methyl 4-ethyl-2-methyloxazole-5-carboxylate

Cat. No.: B13972957
M. Wt: 169.18 g/mol
InChI Key: HFYIGKNLHUPDOB-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methyloxazole-5-carboxylate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the carboxylate group at the 5-position and the ethyl and methyl groups at the 4- and 2-positions, respectively, contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate, which is then cyclized using hydroxylamine hydrochloride in methanolic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts such as copper (I) or ruthenium (II) in cycloaddition reactions can enhance the efficiency of the process . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-2-methyloxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various esters or amides .

Scientific Research Applications

Methyl 4-ethyl-2-methyloxazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylate group may form hydrogen bonds with active site residues, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison: Methyl 4-ethyl-2-methyloxazole-5-carboxylate is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 4-ethyl-2-methyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C8H11NO3/c1-4-6-7(8(10)11-3)12-5(2)9-6/h4H2,1-3H3

InChI Key

HFYIGKNLHUPDOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=N1)C)C(=O)OC

Origin of Product

United States

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